Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline core, a bromophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The final compound is formed through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl moiety .
Scientific Research Applications
METHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core is a common motif in many pharmaceuticals, making it a potential candidate for drug development.
Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves interactions with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and have similar biological activities.
Quinolines: Various quinoline derivatives, such as chloroquine and quinine, have similar structures and applications.
Uniqueness
METHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromophenyl group and the thiophene ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H19BrN2O3S |
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Molecular Weight |
495.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H19BrN2O3S/c1-13-14(2)31-23(21(13)24(29)30-3)27-22(28)18-12-20(15-8-10-16(25)11-9-15)26-19-7-5-4-6-17(18)19/h4-12H,1-3H3,(H,27,28) |
InChI Key |
SRFCQFUOPNYFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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